molecular formula C11H15NO2 B181712 Ethyl 4-amino-3,5-dimethylbenzoate CAS No. 3095-47-4

Ethyl 4-amino-3,5-dimethylbenzoate

Cat. No.: B181712
CAS No.: 3095-47-4
M. Wt: 193.24 g/mol
InChI Key: GEMKGDSDLYAIRK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3,5-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with an ethyl group, and the benzene ring is substituted with amino and dimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester typically involves the esterification of 4-amino-3,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-amino-3,5-dimethylbenzoic acid+ethanolacid catalystbenzoic acid, 4-amino-3,5-dimethyl-, ethyl ester+water\text{4-amino-3,5-dimethylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester} + \text{water} 4-amino-3,5-dimethylbenzoic acid+ethanolacid catalyst​benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester+water

Industrial Production Methods

In industrial settings, the production of benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester involves large-scale esterification processes. These processes utilize continuous reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3,5-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-amino-3,5-dimethylbenzoate can be synthesized through various methods, including esterification and reduction processes. One notable method involves the reaction of 3,5-dimethyl-4-nitrobenzoic acid with ethanol in the presence of reducing agents such as lithium aluminum hydride (LiAlH4) .

Biological Activities

This compound exhibits various biological activities that make it a subject of interest in pharmacology.

Antiviral Activity

Research indicates that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. In one study, the compound was involved in the synthesis of advanced intermediates that showed promising antiviral activity .

Potential Anticancer Properties

The compound has also been explored for its potential anticancer properties. It serves as a precursor to compounds that demonstrate selective cytotoxicity against cancer cell lines, particularly when modified to enhance their biological activity .

Applications in Drug Development

This compound is utilized in the development of various pharmaceutical agents due to its structural versatility.

Case Study: Synthesis of Antagonists

In a study focused on opioid peptide-derived antagonists, this compound was converted into ethyl 4-iodo-3,5-dimethylbenzoate through a Sandmeyer reaction, which was then further processed to yield compounds with potential therapeutic benefits .

Data Tables

Activity TypeDescription
AntiviralNNRTI for HIV treatment
AnticancerCytotoxic effects on cancer cell lines

Mechanism of Action

The mechanism of action of benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3,5-dimethylbenzoic acid: The parent compound without the ester group.

    Benzoic acid, 4-amino-, ethyl ester: A similar compound with different substitution patterns.

    Benzoic acid, 3-amino-, ethyl ester: Another isomer with the amino group in a different position.

Uniqueness

Ethyl 4-amino-3,5-dimethylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and dimethyl groups on the benzene ring, along with the ester functionality, makes it a versatile compound for various applications.

Biological Activity

Ethyl 4-amino-3,5-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2. It is recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with amino and methyl substitutions that enhance its lipophilicity and possibly its biological interactions. The structural characteristics contribute to its potential as a pharmacologically active compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group may undergo hydrolysis to release the active benzoic acid derivative, which can further engage in biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties, making them candidates for further investigation in treating infections.
  • Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects, similar to other benzoic acid derivatives.
  • Anticancer Potential : Some derivatives within this class have shown promise in anticancer studies, indicating that this compound may warrant exploration in cancer research .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesPotential Activity
4-Aminoquinoline Contains an amino group and a quinoline structureAntimalarial
Pyrimidine Derivatives Various substitutions on pyrimidine ringsAnticancer
3,5-Dimethylbenzoic Acid Similar benzoic acid core without amino substitutionsAnti-inflammatory

This table highlights the uniqueness of this compound while indicating pathways for research into similar bioactive molecules.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : In one study, this compound was synthesized and evaluated for its activity against HIV-1 reverse transcriptase. Modifications to its structure improved binding affinity and potency compared to earlier derivatives .
  • Pharmacological Investigations : A study investigated the compound's interaction with various receptors and enzymes. Results indicated that the compound could inhibit certain pathways involved in inflammation and cellular proliferation .
  • Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of this compound. Research has shown that while some derivatives exhibit low toxicity in vitro, further studies are necessary to confirm these findings in vivo .

Properties

IUPAC Name

ethyl 4-amino-3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMKGDSDLYAIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184926
Record name Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3095-47-4
Record name Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-amino-3,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-nitromesitylenate (7.7 g) in ethyl acetate (300 ml) was added 10% palladium-carbon (3 g) and the mixture was stirred for 3.5 hr under a hydrogen atmosphere. The catalyst was filtered off from the reaction mixture and the filtrate was washed with water and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated to give the title compound (6.6 g) as pale-brown crystals.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
3 g
Type
catalyst
Reaction Step One

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